molecular formula C23H35N5O8 B14263490 L-Asparaginyl-L-isoleucyl-L-threonyl-L-tyrosine CAS No. 189182-36-3

L-Asparaginyl-L-isoleucyl-L-threonyl-L-tyrosine

Cat. No.: B14263490
CAS No.: 189182-36-3
M. Wt: 509.6 g/mol
InChI Key: WSUQNDKZPHCYPG-ZBKNDWIVSA-N
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Description

L-Asparaginyl-L-isoleucyl-L-threonyl-L-tyrosine is a tetrapeptide composed of four amino acids: L-asparagine, L-isoleucine, L-threonine, and L-tyrosine. This compound is part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, immune responses, and enzymatic functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-isoleucyl-L-threonyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the synthesized peptide.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-isoleucyl-L-threonyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

    Oxidation: Dityrosine, oxidized threonine derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Asparaginyl-L-isoleucyl-L-threonyl-L-tyrosine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis, structure, and reactivity.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-isoleucyl-L-threonyl-L-tyrosine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This binding can trigger signaling pathways, modulate enzyme activity, or alter cellular functions. The molecular targets and pathways involved vary based on the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

    L-Asparaginyl-L-isoleucyl-L-threonine: A tripeptide with similar amino acid composition but lacking the tyrosine residue.

    L-Asparaginyl-L-isoleucyl-L-tyrosine: Another tripeptide missing the threonine residue.

    L-Asparaginyl-L-threonyl-L-tyrosine: A tripeptide without the isoleucine residue.

Uniqueness

L-Asparaginyl-L-isoleucyl-L-threonyl-L-tyrosine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. The presence of tyrosine allows for potential oxidative modifications, while threonine and isoleucine contribute to the peptide’s hydrophilicity and hydrophobicity balance.

Properties

CAS No.

189182-36-3

Molecular Formula

C23H35N5O8

Molecular Weight

509.6 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C23H35N5O8/c1-4-11(2)18(27-20(32)15(24)10-17(25)31)21(33)28-19(12(3)29)22(34)26-16(23(35)36)9-13-5-7-14(30)8-6-13/h5-8,11-12,15-16,18-19,29-30H,4,9-10,24H2,1-3H3,(H2,25,31)(H,26,34)(H,27,32)(H,28,33)(H,35,36)/t11-,12+,15-,16-,18-,19-/m0/s1

InChI Key

WSUQNDKZPHCYPG-ZBKNDWIVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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